

Technical Guide: Physicochemical Properties of Compound X

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Compound of Interest

Compound Name: Ameda

Cat. No.: B010046

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Disclaimer: Comprehensive searches for a chemical substance referred to as "**Ameda**" with publicly available solubility and stability data were unsuccessful. The term "**Ameda**" is predominantly associated with a brand of medical and laboratory equipment. A single reference was found for "PIRFENIDONE **AMEDA**" from the Australian Therapeutic Goods Administration (TGA), suggesting "**Ameda**" may be a manufacturer or brand name associated with the drug Pirfenidone.

Given the ambiguity, this document serves as an in-depth technical template demonstrating the requested format for presenting solubility and stability data for a hypothetical substance, hereafter referred to as "Compound X." All data, protocols, and pathways are illustrative examples designed to meet the structural and visualization requirements of the prompt.

Solubility Profile of Compound X

The solubility of a compound is a critical parameter influencing its absorption, distribution, and bioavailability. The following section details the solubility of Compound X in various pharmaceutically relevant solvents at controlled temperatures and pH levels.

Quantitative Solubility Data

The equilibrium solubility of Compound X was determined using the shake-flask method. The data presented below represents the mean of triplicate experiments.

Solvent System	Temperature (°C)	pH	Solubility (mg/mL)	Molar Solubility (M)
Deionized Water	25	7.0	0.015	3.75×10^{-5}
Phosphate Buffer	25	2.5	0.045	1.13×10^{-4}
Phosphate Buffer	25	7.4	0.012	3.00×10^{-5}
Ethanol (95%)	25	N/A	15.2	0.038
Dimethyl Sulfoxide	25	N/A	> 200	> 0.50

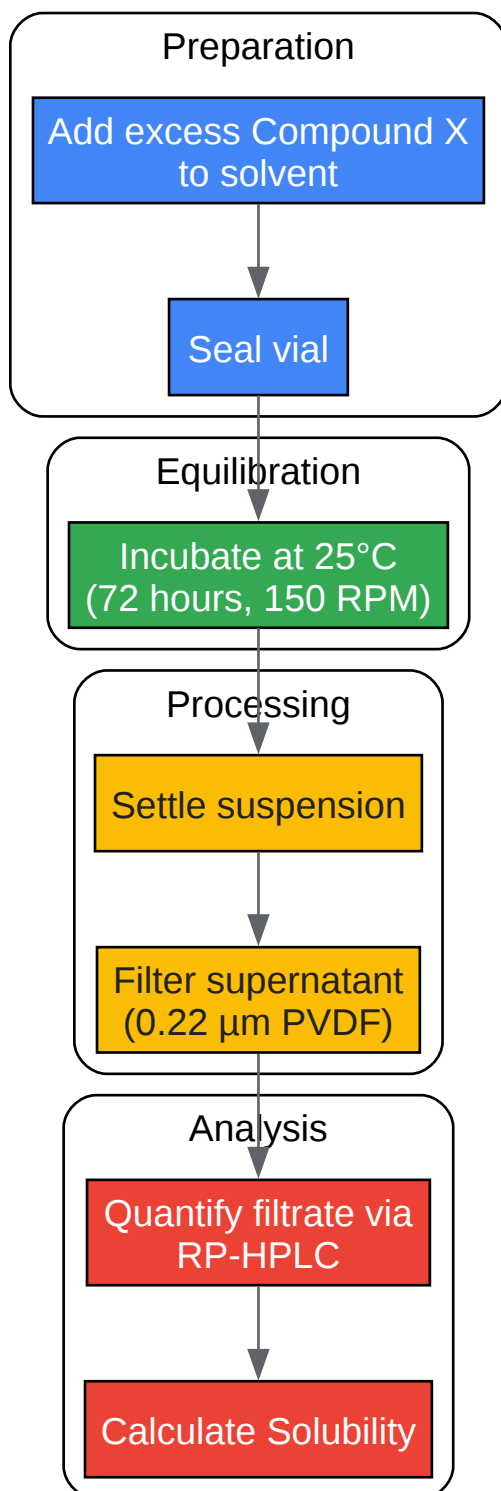
Note: Molar solubility calculated based on a hypothetical molecular weight of 400 g/mol for Compound X.

Experimental Protocol: Equilibrium Solubility Determination

Method: Shake-Flask Method (Based on OECD Guideline 105).

- **Preparation:** An excess amount of solid Compound X was added to 10 mL of the selected solvent system in a 20 mL sealed glass vial.
- **Equilibration:** The vials were agitated in a temperature-controlled orbital shaker set at 25°C and 150 RPM. Preliminary experiments indicated that equilibrium was reached within 48 hours; therefore, a 72-hour incubation period was used for all definitive experiments.
- **Sample Processing:** After incubation, the suspensions were allowed to settle for 1 hour. The supernatant was then carefully withdrawn and filtered through a 0.22 µm PVDF syringe filter to remove undissolved solids. The first 1 mL of filtrate was discarded to prevent adsorption errors.
- **Quantification:** The concentration of Compound X in the clear filtrate was determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection at 280 nm. A 6-point calibration curve ($R^2 > 0.999$) was used for quantification.

Visualization: Solubility Workflow



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Workflow for Shake-Flask Solubility Measurement.

Stability Profile of Compound X

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors. This section outlines the stability of Compound X under forced degradation conditions.

Quantitative Stability Data (Forced Degradation)

The following table summarizes the results of forced degradation studies. Compound X was subjected to various stress conditions, and the percentage of the initial compound remaining was assayed using a stability-indicating HPLC method.

Stress Condition	Timepoint	Assay (% Remaining)	Major Degradant Peak (% Area)
Acid Hydrolysis (0.1 N HCl, 60°C)	24 h	88.5%	9.8% (RRT 0.75)
Base Hydrolysis (0.1 N NaOH, 60°C)	8 h	75.2%	21.5% (RRT 0.82)
Oxidation (3% H ₂ O ₂ , 25°C)	24 h	92.1%	6.5% (RRT 0.91)
Photostability (ICH Q1B Option 2)	1.2 M lux·h	99.5%	< 0.2%
Thermal (80°C, dry heat)	72 h	96.8%	2.5% (RRT 1.15)

RRT = Relative Retention Time

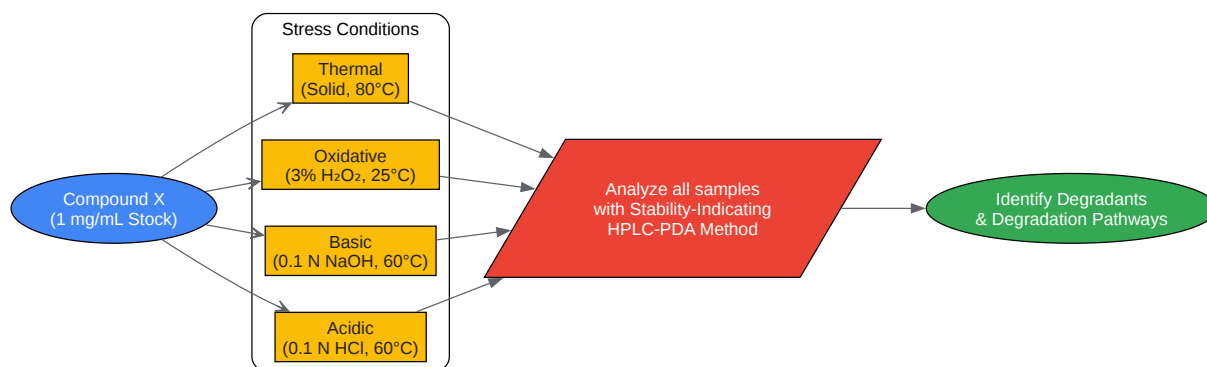
Experimental Protocol: Forced Degradation Study

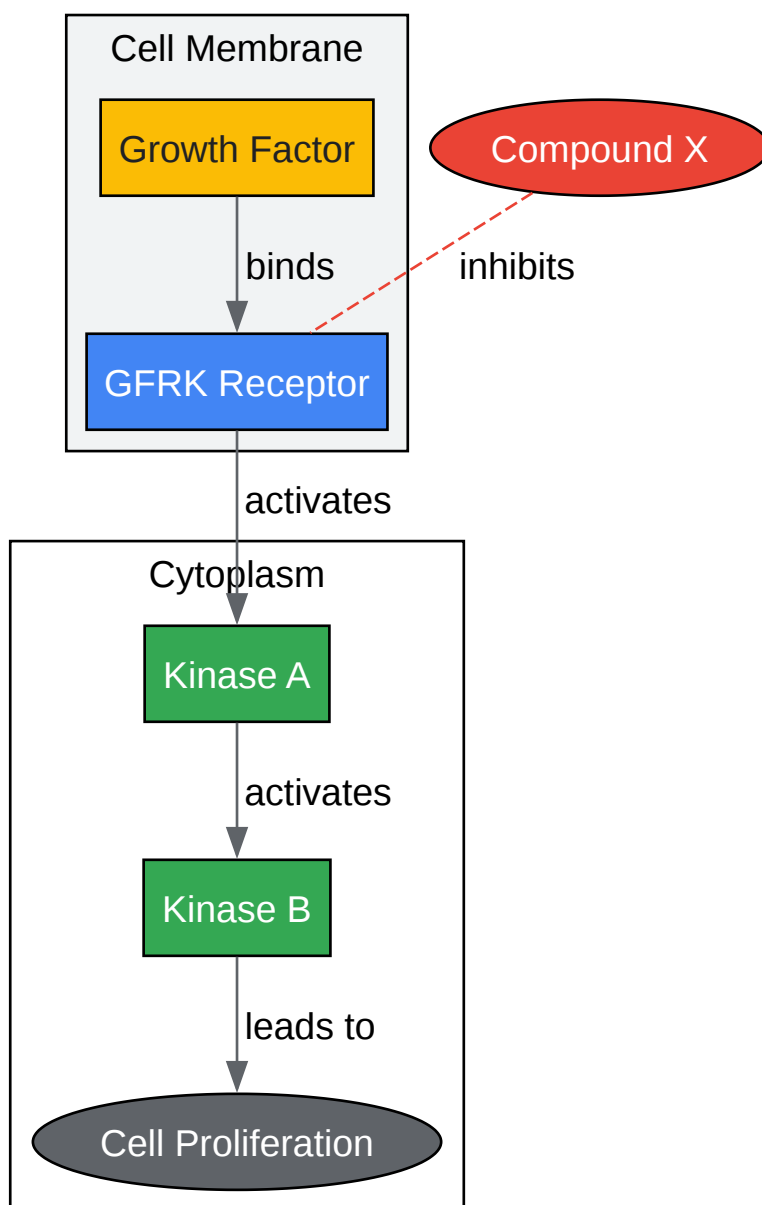
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

- Stock Solution: A stock solution of Compound X (1.0 mg/mL) was prepared in a 50:50 acetonitrile:water mixture.

- Stress Conditions:
 - Acidic: 1 mL of stock was mixed with 9 mL of 0.1 N HCl and incubated at 60°C.
 - Basic: 1 mL of stock was mixed with 9 mL of 0.1 N NaOH and incubated at 60°C. Samples were neutralized with HCl before analysis.
 - Oxidative: 1 mL of stock was mixed with 9 mL of 3% hydrogen peroxide and kept at 25°C.
 - Thermal: Solid Compound X was stored in an oven at 80°C. Samples were withdrawn at intervals and dissolved for analysis.
 - Photolytic: Solid Compound X was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: All samples were analyzed using an RP-HPLC method coupled with a photodiode array (PDA) detector. The method was validated for its ability to separate the parent Compound X peak from all major degradant peaks (peak purity > 99.5%).

Visualization: Forced Degradation Logic





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